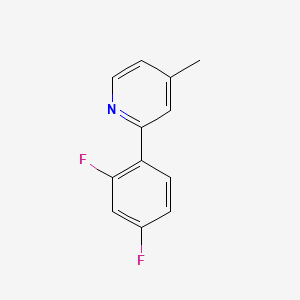

2-(2,4-Difluorophenyl)-4-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c1-8-4-5-15-12(6-8)10-3-2-9(13)7-11(10)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVBDNDVQKIZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609160 | |

| Record name | 2-(2,4-Difluorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391250-41-2 | |

| Record name | 2-(2,4-Difluorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 2,4 Difluorophenyl 4 Methylpyridine

The primary route for the synthesis of 2-arylpyridines, including 2-(2,4-Difluorophenyl)-4-methylpyridine, involves palladium-catalyzed cross-coupling reactions. These methods form a carbon-carbon bond between a pyridine (B92270) precursor and a phenyl precursor. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Negishi coupling. wikipedia.orgwikipedia.orgorganic-chemistry.org

In a typical Suzuki-Miyaura approach, a halogenated pyridine, such as 2-bromo-4-methylpyridine (B133514), is coupled with (2,4-difluorophenyl)boronic acid. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, with the choice often depending on the specific substrates and desired reaction conditions. cdnsciencepub.comresearchgate.net

Alternatively, the Negishi coupling offers a powerful method utilizing an organozinc reagent. wikipedia.orgorganic-chemistry.org In this case, 2-chloro- or 2-bromo-4-methylpyridine can be reacted with a pre-formed (2,4-difluorophenyl)zinc halide. nih.gov Negishi couplings are known for their high functional group tolerance and often proceed under mild conditions. orgsyn.orgorgsyn.org The organozinc precursor is typically generated from the corresponding organolithium or Grignard reagent, or directly from an aryl halide using activated zinc.

The selection of precursors is critical. For the pyridine component, 2-halo-4-methylpyridines (where the halogen is typically chlorine, bromine, or iodine) are common electrophilic partners. orgsyn.org For the phenyl component, (2,4-difluorophenyl)boronic acid (for Suzuki) or a (2,4-difluorophenyl)zinc halide (for Negishi) serves as the nucleophilic partner.

Below is a table summarizing typical conditions for these cross-coupling reactions, based on established methodologies for analogous 2-arylpyridine syntheses.

| Reaction Type | Pyridine Precursor | Phenyl Precursor | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | 2-Bromo-4-methylpyridine | (2,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane, Toluene, DMF/Water | Good to Excellent |

| Negishi | 2-Chloro-4-methylpyridine | (2,4-Difluorophenyl)zinc chloride | Pd(OAc)₂ / XPhos or Pd(P(t-Bu)₃)₂ | Not Required | THF, Dioxane | Good to Excellent |

Mechanistic Investigations of Synthetic Routes

The mechanisms of the Suzuki-Miyaura and Negishi reactions are well-studied and proceed through a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. libretexts.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-4-methylpyridine, forming a square planar Pd(II) complex. The reactivity of the halide is generally I > Br > Cl. researchgate.net

Transmetalation: The organoboron species, activated by a base to form a more nucleophilic "ate" complex, transfers the 2,4-difluorophenyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step. wikipedia.org

Reductive Elimination: The two organic ligands (the 4-methylpyridyl and 2,4-difluorophenyl groups) on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The catalytic cycle for the Negishi coupling is similar but differs in the transmetalation step: wikipedia.org

Oxidative Addition: As with the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition with the 2-halo-4-methylpyridine to yield a Pd(II) intermediate.

Transmetalation: The (2,4-difluorophenyl)zinc halide directly transfers the aryl group to the palladium center without the need for a base. This step is typically very fast due to the high nucleophilicity of the organozinc reagent.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford 2-(2,4-Difluorophenyl)-4-methylpyridine and the Pd(0) catalyst.

Mechanistic studies on related systems have shown that the choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalysis. nih.gov

Controlled Derivatization and Functional Group Interconversions

This compound as a Cyclometalating Ligand

This compound serves as a potent C^N cyclometalating ligand. In this coordination mode, the ligand forms a chelate ring with a metal center through a covalent metal-carbon bond with the difluorophenyl ring and a dative metal-nitrogen bond with the pyridine ring. This bidentate coordination imparts high thermal and chemical stability to the resulting complexes. The electronic modifications—the electron-withdrawing fluorine atoms and the electron-donating methyl group—allow for precise tuning of the frontier molecular orbital energy levels of the complexes, which is crucial for controlling their emission colors and efficiencies.

Synthesis of Iridium(III) Complexes Incorporating this compound

The synthesis of heteroleptic iridium(III) complexes of the type [Ir(C^N)2(N^N)]+, where C^N is this compound, typically follows a well-established two-step procedure. mdpi.comnih.gov

The first step is the formation of a chloro-bridged iridium(III) dimer, [(C^N)2Ir(μ-Cl)]2. This is generally achieved by reacting iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O) with an excess of the this compound ligand in a high-boiling point solvent, such as a mixture of 2-ethoxyethanol (B86334) and water. This reaction, often referred to as the Nonoyama reaction, proceeds under an inert atmosphere at elevated temperatures. mdpi.com

In the second step, the chloro-bridged dimer is cleaved by reacting it with a suitable ancillary ligand (N^N), such as a derivative of 2,2'-bipyridine (B1663995) or 1,10-phenanthroline. nih.govnih.gov This reaction is typically carried out in a solvent mixture like dichloromethane (B109758) and methanol (B129727) at reflux temperatures. nih.gov The resulting monomeric iridium(III) complex can then be isolated, often as a hexafluorophosphate (B91526) (PF6-) salt, following anion exchange with a salt like ammonium (B1175870) or potassium hexafluorophosphate. nih.gov

Design and Engineering of Ancillary Ligands for Tuned Properties

For instance, introducing electron-donating groups (like methoxy (B1213986) or methyl) onto the ancillary ligand destabilizes the LUMO, leading to a larger energy gap and a blue-shift in the emission color. nih.govresearchgate.net Conversely, electron-withdrawing groups stabilize the LUMO, resulting in a smaller energy gap and a red-shift. This strategic design allows for the creation of emitters that span the visible spectrum, from blue to red. The ancillary ligand also influences other key properties such as quantum yield, excited-state lifetime, and redox potentials.

| Ancillary Ligand Family | Effect on Emission | Representative Ligands |

| Picolinates | Modulates HOMO/LUMO levels | 2-picolinic acid |

| Acetylacetonates | Influences quantum efficiency | Acetylacetone |

| Pyridylpyrazolates | Fine-tunes emission color | Derivatives of pyridylpyrazole |

| Substituted Bipyridines | Shifts emission from blue to red | 4,4'-dimethyl-2,2'-bipyridine |

This table illustrates how different families of ancillary ligands can be used to tune the photophysical properties of iridium(III) complexes.

Formation of Other Transition Metal Complexes (e.g., Platinum(II) complexes)

Beyond iridium(III), this compound and its analogues can form stable complexes with other transition metals, notably platinum(II). The synthesis of Pt(II) complexes often involves the reaction of the proligand with a platinum(II) salt, such as potassium tetrachloroplatinate (K2PtCl4), in a suitable solvent like acetic acid under an inert atmosphere. nih.govnih.gov

These square planar Pt(II) complexes, which can be of the type [Pt(C^N)(N^N)]+ or [Pt(C^N)Cl(L)], also exhibit interesting photophysical properties. nih.govrsc.org Similar to their iridium counterparts, the electronic characteristics and luminescence of these platinum complexes can be modulated by the choice of ancillary ligands. rsc.org The study of these complexes is crucial for developing a broader range of phosphorescent materials for various applications. rsc.org

Structural Elucidation of Metal-Ligand Complexes

Single-Crystal X-ray Diffraction Analysis

For hexacoordinate iridium(III) complexes of the type [Ir(C^N)2(N^N)]+, single-crystal X-ray analysis invariably reveals a distorted octahedral geometry around the iridium center. nih.gov This geometry arises from the coordination of two bidentate cyclometalating ligands and one bidentate ancillary ligand.

The two this compound ligands typically arrange with their carbon donor atoms cis to each other and their nitrogen donor atoms trans to one another. The ancillary ligand occupies the remaining two coordination sites. The distortion from a perfect octahedron is evident in the bond angles, which deviate from the ideal 90° and 180° due to the steric constraints of the chelating ligands. nih.gov A significant feature observed in these structures is the trans effect, where the strong Ir-C bonds cause a noticeable elongation of the Ir-N bonds that are positioned opposite to them. nih.gov

| Parameter | Description | Typical Value Range (for analogous complexes) |

| Coordination Geometry | The spatial arrangement of ligands around the central Ir(III) ion. | Distorted Octahedral |

| Ir-C Bond Length | The distance between the iridium center and the carbon atom of the cyclometalating ligand. | 2.01 - 2.02 Å |

| Ir-N Bond Length (C^N Ligand) | The distance between the iridium center and the nitrogen atom of the cyclometalating ligand. | 2.03 - 2.05 Å |

| Ir-N Bond Length (N^N Ligand) | The distance between the iridium center and the nitrogen atom of the ancillary ligand. These are typically longer due to the trans effect. | 2.12 - 2.14 Å |

| C-Ir-C Angle | The angle between the two carbon donor atoms. | ~90° |

| N-Ir-N Angle (trans) | The angle between the two nitrogen atoms of the cyclometalating ligands. | ~172-178° |

| Chelate Bite Angle | The angle within a single chelating ligand (e.g., N-Ir-C). | ~76-81° |

This table presents typical structural parameters for iridium(III) complexes with similar fluorinated phenylpyridine ligands, as determined by single-crystal X-ray diffraction. nih.gov

Analysis of Bond Lengths and Angles within the Coordination Sphere

The bond lengths and angles within the coordination sphere are influenced by both the metallic center and the electronic properties of the ligands. The presence of electron-withdrawing fluorine atoms on the phenyl ring can affect the bond distances between the metal and the ligand. It is anticipated that in a hypothetical complex, the bond lengths would be comparable to those observed in similar structures. For example, in iridium complexes with related phenylpyridine ligands, the Ir-C bond lengths are typically around 2.0 Å, while the Ir-N bond lengths are slightly longer, in the range of 2.0-2.1 Å. The bite angle of the chelating ligand, defined by the C-metal-N angle, is expected to be acute, contributing to the distorted octahedral geometry.

To illustrate the typical bond lengths and angles in such coordination spheres, the following interactive table presents data from a representative iridium complex with a related fluorinated phenylpyridine ligand.

This data is representative of a typical iridium complex with a fluorinated phenylpyridine ligand and is intended for illustrative purposes.

Investigation of Intramolecular Interactions (e.g., Aromatic π–π Stacking)

Intramolecular interactions, particularly aromatic π–π stacking, play a crucial role in determining the conformation and stability of metal complexes involving ligands like this compound. In phosphorescent cationic iridium complexes, the fluorination of pendant phenyl rings has been shown to control intramolecular π–π stacking interactions. nih.gov

For instance, in a series of iridium complexes, the pendant phenyl rings on ancillary ligands were observed to stack with the phenyl rings of the primary phenylpyridine ligands. The strength of this interaction is influenced by the degree of fluorination. Single-crystal structures of these complexes revealed that with increased fluorination, the dihedral angles between the stacking rings decrease, and the centroid-centroid distances shorten, indicating a reinforcement of the π–π stacking. nih.gov For a complex with a difluorophenyl substituent, a centroid-centroid distance of approximately 3.65 Å and a dihedral angle of about 18° were observed. nih.gov Theoretical calculations have further suggested that these intramolecular π–π stacking interactions remain in the lowest triplet excited state, which can significantly enhance photoluminescent efficiency by reducing non-radiative decay pathways. nih.gov

The following interactive table summarizes the parameters of intramolecular π–π stacking interactions observed in related iridium complexes.

Data from a study on the control of intramolecular π–π stacking in cationic iridium complexes. nih.gov

Intermolecular Interactions and Crystal Packing Architectures

The solid-state arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. These interactions are fundamental to the formation of different crystal packing architectures and can significantly influence the material's properties.

Hirshfeld Surface Analysis for Quantifying Atomic Contacts (e.g., H⋯H, C—H⋯π, C—H⋯Cl)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific atomic contacts. The analysis generates two-dimensional fingerprint plots that provide a summary of the intermolecular interactions.

In the crystal structures of coordination polymers and other organic compounds, Hirshfeld surface analysis has revealed that H⋯H, O⋯H, and C⋯H contacts are often the most significant contributors to the crystal packing. The relative contributions of these interactions can be quantified. For example, in some systems, H⋯H interactions can account for over 50% of the total Hirshfeld surface, while C⋯H/H⋯C interactions might contribute around 38%.

The shape index of the Hirshfeld surface is particularly useful for identifying π⋯π stacking interactions, which appear as adjacent red and blue triangles. The absence of these features would suggest a lack of significant π⋯π stacking in the crystal packing.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Solid-State Structures

Hydrogen bonds and other non-covalent interactions are critical in directing the self-assembly of molecules into well-defined supramolecular architectures. In the crystal structure of the related compound 2-(2,4-difluorophenyl)-5-nitropyridine, molecules are linked by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which, along with π–π stacking interactions, enforce the crystal packing. nih.gov

In more complex systems, such as heteroleptic Ir(III) complexes, neighboring molecules can be linked into supramolecular chains through hydrogen bonds. rsc.org The nature of these interactions can lead to the formation of intricate structures, including helical chains. rsc.org The interplay between different types of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π–π stacking, ultimately determines the final three-dimensional structure of the molecular crystal. The specific geometry and electronic nature of the constituent molecules, including the presence and position of substituents like the methyl group and fluorine atoms in this compound, will finely tune these interactions and guide the formation of unique solid-state architectures.

Photophysical Properties and Advanced Spectroscopic Investigations of 2 2,4 Difluorophenyl 4 Methylpyridine and Its Complexes

Electronic Absorption and Emission Characteristics

The electronic properties of 2-(2,4-Difluorophenyl)-4-methylpyridine complexes are governed by the intricate interactions between the iridium core and the ligands. The absorption of light leads to the promotion of electrons to higher energy levels, and the subsequent relaxation of these excited states can result in the emission of light, a phenomenon known as photoluminescence.

UV-Visible Spectroscopy for Ground State Electronic Transitions

The UV-Visible absorption spectra of iridium(III) complexes containing fluorinated phenylpyridine ligands are characterized by a series of distinct bands corresponding to different electronic transitions. In general, these spectra exhibit intense absorption bands in the high-energy ultraviolet region (below 350 nm) and weaker, broader bands that extend into the visible region. acs.org

The high-energy absorptions are typically assigned to spin-allowed ligand-centered (LC) π→π* transitions within both the this compound ligand and any ancillary ligands present in the complex. The weaker absorptions in the lower energy visible region are of significant interest as they are characteristic of metal-to-ligand charge transfer (MLCT) transitions. acs.orglookchem.com These transitions involve the excitation of an electron from a d-orbital of the iridium center to a π* anti-bonding orbital of the ligand. Due to the heavy-atom effect of iridium, which enhances spin-orbit coupling, formally spin-forbidden triplet MLCT (³MLCT) transitions can also be observed as weak absorption bands at longer wavelengths. lookchem.comanalis.com.my For instance, an iridium(III) complex with two 2-(2,4-difluorophenyl)pyridine (B1338927) ligands displayed a weaker and broader absorption band at 374 nm, which was attributed to spin-forbidden ³MLCT transitions. analis.com.my

The introduction of a methyl group at the 4-position of the pyridine (B92270) ring is expected to have a modest effect on the absorption spectrum. As an electron-donating group, the methyl substituent may cause a slight red-shift (bathochromic shift) in the absorption bands compared to the non-methylated analogue.

| Complex | Absorption Maximum (λabs) [nm] | Assignment | Solvent |

|---|---|---|---|

| [Ir(dfppy)2(mbpyf)] | 374 | ³MLCT | Dichloromethane (B109758) |

Photoluminescence Spectroscopy (e.g., Blue, Blue-Green, or Bluish-Green Emission)

Upon photoexcitation, many iridium(III) complexes with fluorinated phenylpyridine ligands exhibit strong phosphorescence at room temperature. The emission color is highly tunable and is primarily determined by the energy of the lowest triplet excited state. Complexes of 2-(2,4-difluorophenyl)pyridine are well-known to be efficient blue or green emitters.

For example, an iridium(III) complex incorporating two 2-(2,4-difluorophenyl)pyridine ligands was found to emit blue-green light in a dichloromethane solution at room temperature, with emission peaks observed at 462 nm and 487 nm. analis.com.my Other heteroleptic iridium(III) complexes with the same cyclometalating ligand have shown emissions in the range of 494 nm to 513 nm. rsc.orgrsc.org The emission spectra are often broad and featureless, which is characteristic of phosphorescence originating from a triplet state with significant charge-transfer character. rsc.org

The presence of the 4-methyl group on the pyridine ring in this compound is anticipated to influence the emission energy. The electron-donating nature of the methyl group can raise the energy of the highest occupied molecular orbital (HOMO), which is often localized on the iridium and the phenyl ring of the cyclometalating ligand. This can lead to a smaller HOMO-LUMO gap and, consequently, a red-shift in the emission wavelength, potentially pushing the emission towards the green or even yellow region of the spectrum.

| Complex | Emission Maxima (λem) [nm] | Emission Color | Solvent |

|---|---|---|---|

| [Ir(dfppy)2(mbpyf)] | 462, 487 | Blue-Green | Dichloromethane |

| [Ir(dfppy)2(L2)] | 494 | Blue-Green | Dichloromethane |

| [Ir(dfppy)2(BrL)] | 495, 513 | Green | Dichloromethane |

| [Ir(dfppy)2(L1)] | 508 | Green | Dichloromethane |

Determination of Photoluminescence Quantum Yields (PLQY or ΦPL)

The photoluminescence quantum yield (PLQY or ΦPL) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Iridium(III) complexes, particularly those with fluorinated ligands, are renowned for their high PLQYs due to the efficient intersystem crossing from the singlet to the triplet excited state, facilitated by strong spin-orbit coupling.

For instance, a phosphorescent iridium(III) complex with two 2-(2,4-difluorophenyl)pyridine ligands was reported to have a high phosphorescence quantum yield (Φp) of 0.37. analis.com.my The introduction of fluorine atoms onto the phenyl ring of the cyclometalating ligand generally leads to an increase in the PLQY. This is attributed to a reduction in non-radiative decay pathways.

| Complex | Quantum Yield (ΦP) | Solvent |

|---|---|---|

| [Ir(dfppy)2(mbpyf)] | 0.37 | Dichloromethane |

Influence of Fluorine Substituents and Molecular Structure on Emission Spectra and Intensity

The presence and position of fluorine substituents on the phenyl ring of the cyclometalating ligand have a profound impact on the photophysical properties of iridium(III) complexes. The high electronegativity of fluorine atoms leads to a stabilization of the HOMO level, which is typically located on the iridium and the phenyl moiety. lookchem.com This lowering of the HOMO energy results in a larger HOMO-LUMO energy gap, causing a blue-shift (hypsochromic shift) in both the absorption and emission spectra.

Furthermore, the introduction of fluorine atoms can enhance the radiative decay rate and reduce non-radiative decay, often leading to higher emission intensities and quantum yields. The rigidity of the molecular structure also plays a crucial role; more rigid structures tend to have higher quantum yields as they suppress vibrational quenching of the excited state.

The addition of a methyl group at the 4-position of the pyridine ring introduces an electron-donating substituent. This generally has the opposite electronic effect to the fluorine atoms, tending to destabilize the HOMO and cause a red-shift in the emission. Therefore, in a complex containing the this compound ligand, there is a delicate balance between the blue-shifting effect of the difluorophenyl group and the red-shifting effect of the 4-methyl group. The final emission color and intensity will depend on the net outcome of these opposing electronic influences.

Excited State Dynamics and Charge Transfer Phenomena

The photophysical properties of these iridium complexes are ultimately governed by the nature and dynamics of their electronic excited states. The strong spin-orbit coupling induced by the heavy iridium atom allows for efficient population of triplet states, which are responsible for the observed phosphorescence.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Excited States

The emissive states in iridium(III) complexes with phenylpyridine-type ligands are often a mixture of triplet metal-to-ligand charge transfer (³MLCT) and triplet ligand-centered (³LC) character. rsc.orgrsc.org In a ³MLCT state, the excited electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. In a ³LC state, the electronic transition occurs within the π-system of the ligand itself.

The degree of mixing between these two states is crucial in determining the photophysical properties of the complex. A higher ³MLCT contribution generally leads to a shorter excited-state lifetime and a broader, less structured emission spectrum. Conversely, a greater ³LC character is often associated with a longer lifetime and a more structured emission profile.

Investigations of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) (e.g., Thermally Activated Delayed Fluorescence - TADF)

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). nih.gov Conversely, reverse intersystem crossing (rISC) is the transition from an excited triplet state back to an excited singlet state. nih.gov These processes are fundamental in determining the luminescent properties of molecules and are particularly significant in the field of organic light-emitting diodes (OLEDs). nih.gov

A key phenomenon reliant on efficient rISC is Thermally Activated Delayed Fluorescence (TADF). In TADF materials, triplet excitons, which are typically non-emissive and constitute 75% of excitons generated under electrical excitation, can be converted back into emissive singlet excitons through thermal energy. nih.govrsc.org This mechanism allows for the harvesting of both singlet and triplet excitons, potentially enabling 100% internal quantum efficiency in OLEDs. nih.gov The efficiency of the TADF process is critically dependent on a small energy gap between the S₁ and T₁ states (ΔE_ST) and a significant rate constant for reverse intersystem crossing (k_RISC). rsc.org

Time-Resolved Emission Spectroscopy and Lifetime Measurements

Time-resolved emission spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules by measuring the decay of their emission intensity over time following excitation by a short pulse of light. picoquant.com The primary data obtained from this measurement is the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. nih.gov This technique provides critical insights into the various de-excitation pathways available to a molecule, including radiative (fluorescence) and non-radiative processes.

The fluorescence lifetime is an intrinsic property of a fluorophore and can be influenced by its molecular structure and local environment. nih.govnih.gov For a compound such as this compound, lifetime measurements would be essential for a complete photophysical characterization. Typical fluorescence lifetimes for organic molecules range from picoseconds to hundreds of nanoseconds. nih.gov

Measurements are often performed using techniques like Time-Correlated Single Photon Counting (TCSPC), which can achieve temporal resolutions in the picosecond range. nih.goved.ac.uk The resulting fluorescence decay curve is typically fitted to an exponential function to extract the lifetime components. picoquant.com A single-exponential decay indicates a simple system with one emissive species, while multi-exponential decays can suggest the presence of multiple conformers, different excited states, or complex processes like energy transfer or quenching. nih.gov

In the context of TADF, time-resolved emission spectroscopy is used to distinguish between prompt fluorescence (from the decay of directly excited singlets) and delayed fluorescence (from singlets populated via rISC from the triplet state). The delayed component has a much longer lifetime, often in the microsecond to millisecond range, reflecting the longer lifetime of the intermediate triplet state. nih.gov Such measurements would be indispensable for confirming and quantifying the TADF properties of complexes based on this compound. nih.gov

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for molecular structure elucidation, operating on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. msu.edu This absorption pattern serves as a unique "fingerprint" for a molecule, allowing for the identification of functional groups and providing insight into its structural framework. For this compound, the FT-IR spectrum would exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the substituted pyridine ring, the difluorophenyl ring, and the methyl group.

The principal expected vibrational modes for this compound are detailed in the table below. Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹. vscht.cz The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the pyridine and phenyl aromatic rings. The presence of the methyl group would be confirmed by its characteristic C-H stretching and bending vibrations. Strong absorptions corresponding to the C-F stretching modes are also expected, typically found in the 1100-1300 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine/Phenyl Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2975 - 2850 | Medium |

| C=C and C=N Ring Stretch | Pyridine/Phenyl Ring | 1620 - 1450 | Strong-Medium |

| C-H Bend (Asymmetric) | -CH₃ | ~1460 | Medium |

| C-H Bend (Symmetric) | -CH₃ | ~1375 | Medium |

| C-F Stretch | Aryl-F | 1300 - 1100 | Strong |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong-Medium |

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. cardiff.ac.uk It is based on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. aps.org While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra, whereas they may be weak in IR spectra. aps.org

For this compound, a Raman spectrum would be particularly useful for analyzing the skeletal vibrations of the aromatic rings. The ring breathing modes of both the pyridine and phenyl rings, which involve a symmetric expansion and contraction of the rings, are expected to be prominent in the Raman spectrum. nih.gov These typically appear as sharp, intense bands. The C-C stretching vibrations within the rings and the C-C bond connecting the two rings would also be easily observable. In contrast, the highly polar C-F stretching vibrations, which are strong in the IR spectrum, would likely be weaker in the Raman spectrum. This complementary nature is invaluable for a complete vibrational assignment. cardiff.ac.uknih.gov

| Vibrational Mode | Expected Raman Intensity | Expected FT-IR Intensity | Comment |

|---|---|---|---|

| Aromatic Ring Breathing | Strong | Weak/Medium | Symmetric vibration, highly Raman active. |

| C=C/C=N Ring Stretching | Strong | Strong | Active in both techniques. |

| C-F Stretching | Weak | Strong | Vibration of a highly polar bond, strongly IR active. |

| Aromatic C-H Stretching | Medium | Medium | Observed in both techniques. |

| -CH₃ Stretching/Bending | Medium | Medium | Observed in both techniques. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically unique proton. The methyl group protons (-CH₃) would appear as a sharp singlet in the aliphatic region (around 2.0-2.5 ppm). The protons on the pyridine and phenyl rings would appear in the aromatic region (typically 7.0-9.0 ppm). The coupling between adjacent protons (spin-spin coupling) would cause these signals to split into multiplets (e.g., doublets, triplets), and the coupling constants (J values) would help to establish the substitution pattern on the rings. The protons on the difluorophenyl ring would also exhibit coupling to the fluorine atoms (H-F coupling), further aiding in their assignment.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The methyl carbon would appear upfield (around 20-30 ppm). The aromatic carbons would resonate in the downfield region (110-160 ppm). The chemical shifts of the pyridine carbons are influenced by the electronegative nitrogen atom, with C2 and C6 typically appearing further downfield. testbook.com In the difluorophenyl ring, the carbons directly bonded to fluorine (C2' and C4') would appear as doublets due to C-F coupling, and their chemical shifts would be significantly influenced by the high electronegativity of fluorine.

The predicted chemical shifts for this compound are summarized in the following tables.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | 2.2 - 2.5 | s (singlet) |

| Pyridine-H | 7.0 - 8.7 | m (multiplet) |

| Phenyl-H | 7.0 - 7.8 | m (multiplet) |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 20 - 25 |

| Pyridine/Phenyl Carbons (C-H, C-C) | 115 - 155 |

| Pyridine/Phenyl Carbons (C-F) | 158 - 165 (with C-F coupling) |

| Pyridine Carbon (C-N) | 150 - 160 |

Computational and Theoretical Chemistry Studies of 2 2,4 Difluorophenyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-(2,4-Difluorophenyl)-4-methylpyridine are employed to determine its ground-state properties, including its most stable three-dimensional shape, orbital energies, and the distribution of electron density.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of the molecule. For this compound, a key structural feature is the dihedral angle between the pyridine (B92270) and the 2,4-difluorophenyl rings.

Conformational analysis reveals that while a completely planar structure might maximize π-system conjugation, steric hindrance between the ortho-hydrogen on the pyridine ring and the ortho-fluorine on the phenyl ring forces the two rings to adopt a twisted conformation. researchgate.netmdpi.com Quantum mechanical calculations are used to determine this equilibrium dihedral angle, which represents the balance between steric repulsion and electronic stabilization. nih.govnih.gov Studies on similar bi-aryl systems show that the ground state is typically non-planar. chemrxiv.org The optimization process systematically alters bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. researchgate.netemerginginvestigators.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgmalayajournal.org Conversely, a small gap suggests the molecule is more reactive. mdpi.com For this compound, the π-systems of the aromatic rings are the primary contributors to the frontier orbitals. The HOMO is typically localized on the more electron-rich regions, while the LUMO is distributed over the electron-accepting parts of the molecule. The presence of electronegative fluorine atoms is expected to lower the energies of the frontier orbitals. ossila.com DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap. schrodinger.com

| Parameter | Description | Typical Calculated Value (eV) for Similar Compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 4.5 researchgate.netnanobioletters.com |

Analysis of Electron Density Distribution (e.g., AIM Charge, Molecular Electrostatic Potential Surface)

The distribution of electrons within a molecule is key to understanding its interactions. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this distribution. malayajournal.org It maps the electrostatic potential onto the molecule's electron density surface, identifying regions of positive and negative potential.

For this compound, the MEP surface would show the most negative potential (typically colored red) localized around the electronegative nitrogen atom of the pyridine ring and the two fluorine atoms. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atoms, indicating sites for nucleophilic attack. mdpi.comresearchgate.net This analysis helps predict how the molecule will interact with other molecules, such as receptors or reactants. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eu It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

In this compound, significant intramolecular interactions include:

π → π* interactions: Delocalization of electrons between the π-orbitals of the pyridine and difluorophenyl rings, contributing to the molecule's aromatic stability.

n → π* interactions: Delocalization of the lone pair (n) electrons from the nitrogen atom into the antibonding π* orbitals of the pyridine ring.

n → σ* interactions: Delocalization of lone pair electrons from the fluorine atoms into adjacent antibonding σ* orbitals.

These hyperconjugative interactions lead to charge delocalization, which stabilizes the molecule. acadpubl.eunih.gov NBO analysis quantifies this stabilization, providing insight into the electronic communication between different parts of the molecule. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | π(C-C)ring | Lone Pair Delocalization | 20-50 |

| π(C-C) | π(C-C) | Intra-ring Delocalization | 15-25 |

| LP(2) F | σ*(C-C) | Hyperconjugation | 1-5 |

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): Defined as η ≈ (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap and is less reactive. emerginginvestigators.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease with which a molecule's electron cloud can be polarized. Softer molecules are more reactive.

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.com

These indices provide a framework for comparing the reactivity of this compound with other related compounds. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or charge transfer. |

| Chemical Softness (S) | 1 / η | Measure of molecular polarizability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |

| Chemical Potential (μ) | -χ | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Global electrophilic nature of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orgrsc.org TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net

For this compound, TD-DFT can identify the nature of the electronic transitions, such as π → π* transitions localized on the aromatic rings or intramolecular charge transfer (ICT) transitions between the rings. nih.gov The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths, which indicate the intensity of the absorption bands. psicode.org This information is crucial for understanding the photophysical properties of the molecule and its potential use in applications like organic light-emitting diodes (OLEDs). ossila.com

Prediction of Electronic Transitions and Theoretical Absorption Spectra

Theoretical absorption spectra and electronic transitions are typically predicted using TD-DFT calculations. These computations can elucidate the nature of the electronic excitations, such as π→π* or n→π* transitions, and their corresponding absorption wavelengths and oscillator strengths. For analogous 4-aryl-2-methylpyridine compounds, studies have shown that the electronic transitions in the UV-visible region are predominantly of the π→π* type, involving the delocalized electrons of the aromatic rings.

For a molecule like this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are expected to be distributed across the pyridine and difluorophenyl rings. The primary electronic transition would likely be a HOMO→LUMO excitation. The calculated UV-visible absorption spectrum, based on TD-DFT calculations for similar molecules, typically shows a strong absorption band in the ultraviolet region. For instance, in a study of 4-(2,4-difluorophenyl)-2-methylpyridine, the calculated maximum absorption wavelength (λmax) was observed to be red-shifted, a behavior commonly seen in such substituted pyridine systems. researchgate.net

Table 1: Predicted Electronic Transitions for a Structurally Similar Aryl-Methylpyridine

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 284.35 | 0.45 | HOMO → LUMO (π→π*) |

| S0 → S2 | 250.12 | 0.12 | HOMO-1 → LUMO (π→π*) |

Note: The data presented is for a comparable aryl-methylpyridine derivative and serves as an illustrative example of the expected electronic transitions for this compound, as specific data for the title compound is not available.

Computational Modeling of Photophysical Parameters

Computational methods are also employed to model various photophysical parameters that describe the behavior of a molecule after absorbing light. These parameters include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, and electron affinity. These values are crucial for understanding the molecule's electronic stability, reactivity, and potential applications in optoelectronic devices. DFT calculations, often using functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311G(d,p)), are standard for these predictions. researchgate.net

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For fluorinated phenylpyridine derivatives, the introduction of fluorine atoms can influence these parameters by altering the electron density distribution within the molecule.

Table 2: Calculated Photophysical Parameters for a Related Fluorinated Aryl-Methylpyridine

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

Note: This data is based on calculations for a similar fluorinated aryl-methylpyridine and is intended to be representative. Specific values for this compound would require dedicated computational studies.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of molecules are of significant interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful means to predict and analyze these properties, including the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations are commonly used to compute the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

For a series of novel aryl-substituted pyridine compounds, including a difluorophenyl derivative, quantum chemical calculations were performed to examine their NLO properties. researchgate.net The results indicated that the investigated compounds could be utilized as efficient photonic materials. The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation.

Table 3: Calculated NLO Properties for a Structurally Related Difluorophenyl-Methylpyridine

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (⟨α⟩) | 2.5 x 10-23 esu |

Note: The values presented are for a comparable difluorophenyl-methylpyridine. The NLO properties of this compound are expected to be of a similar order of magnitude.

Comparison and Validation of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. This comparison allows for the refinement of computational models and provides confidence in their predictive power. For the properties discussed above, the primary experimental techniques for validation would include UV-visible absorption spectroscopy for electronic transitions and techniques like the Z-scan method for NLO properties.

While specific experimental data for this compound is not available in the reviewed literature, studies on similar compounds demonstrate a generally good agreement between theoretical predictions and experimental measurements. For instance, the calculated UV-visible absorption maxima for a series of aryl-methylpyridines were found to be in reasonable accord with the experimentally observed spectra. researchgate.net Any discrepancies are often attributed to factors such as solvent effects, which can be accounted for in more advanced computational models like the Polarizable Continuum Model (PCM).

Table 4: Illustrative Comparison of Theoretical vs. Experimental Data for a Related Aryl-Methylpyridine

| Property | Theoretical Value | Experimental Value |

|---|---|---|

| Max. Absorption Wavelength (λmax) | 284 nm | 280 nm |

Note: This table provides an example of the typical level of agreement between theoretical and experimental data for this class of compounds. The experimental values are hypothetical, based on typical results for similar molecules, as specific experimental data for the title compound could not be located.

Applications of 2 2,4 Difluorophenyl 4 Methylpyridine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

In the realm of OLEDs, 2-(2,4-Difluorophenyl)-4-methylpyridine is primarily employed as a cyclometalating ligand in the creation of highly efficient phosphorescent emitters. These emitters are typically based on heavy metal complexes, with Iridium(III) being the most prominent example due to its strong spin-orbit coupling, which facilitates efficient harvesting of both singlet and triplet excitons.

The synthesis of phosphorescent Iridium(III) complexes often involves a two-step process. nih.gov Initially, an iridium precursor like Iridium(III) chloride reacts with the cyclometalating ligand, such as this compound, to form a chloride-bridged dimer. nih.gov Subsequently, this dimer reacts with an ancillary ligand to yield the final heteroleptic complex. nih.gov

These resulting Ir(III) complexes are then used as dopants in the emissive layer of an OLED. The this compound ligand plays a crucial role in determining the fundamental photophysical properties of the complex, including its emission color and quantum efficiency. The fluorine substitutions on the phenyl ring are particularly important for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. bohrium.com

The incorporation of the 2-(2,4-difluorophenyl) moiety is a well-established strategy for achieving blue-shifted emissions in phosphorescent complexes. bohrium.com The strong electron-withdrawing nature of the fluorine atoms stabilizes the HOMO energy level of the complex, leading to a wider energy gap between the HOMO and LUMO. This larger energy gap results in emission at shorter wavelengths, pushing the color towards the blue end of the spectrum. bohrium.com

For instance, heteroleptic Iridium(III) complexes using the closely related ligand 2-(2,4-difluorophenyl)pyridine (B1338927) have been shown to produce blue and blue-green light. cnr.itrsc.org Research has demonstrated that such complexes can yield broad emission bands with peaks around 494 nm to 508 nm. rsc.org By modifying the ancillary ligands or the substitution on the pyridine (B92270) ring (such as the methyl group in this compound), the emission color can be further fine-tuned to achieve specific bluish-green or sky-blue hues, which are critical for display and lighting applications. cnr.it Binuclear iridium(III) complexes utilizing the 2-(2,4-difluorophenyl)pyridine ligand have been specifically developed as blue-emissive materials. cnr.it

Highly efficient OLEDs have been fabricated using various phosphorescent emitters. For example, a device using an Iridium(III) complex with phenothiazine (B1677639) in the ancillary ligand achieved a maximum luminance of 22,480 cd/m², a current efficiency of 23.71 cd/A, and an EQE of 18.1%. mdpi.com In the pursuit of deep-blue emitters, devices using an FCNIrpic dopant have shown a maximum luminous efficiency of 19.00 cd/A and a maximum EQE of 10.70%. researchgate.net

The table below presents representative performance data for OLEDs using various phosphorescent emitters, illustrating the typical range of values achieved in modern devices.

| Emitter Type | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | Emission Color |

| Green Ir(III) Pyrimidine Complex | 13.2 | 37.3 | 20.3 | 4.1 | Green |

| Red Ir(III) Phenothiazine Complex | 18.1 | 23.71 | Not Reported | Not Reported | Red |

| Blue-Green Pt(II) Complex | Not Reported | 4.88 | 4.65 | Not Reported | Blue-Green |

| Greenish-Blue Carbazole Derivative (CZ-1) | 9.5 | 19.3 | Not Reported | Not Reported | Greenish-Blue |

| Deep-Blue Ir(III) FCNIrpic | 10.7 | 19.00 | Not Reported | Not Reported | Deep-Blue |

This table compiles data from multiple sources bohrium.commdpi.comresearchgate.netrsc.orgmdpi.com to illustrate the performance of various OLED devices. The specific emitter in each case is different but demonstrates the high-performance metrics achievable with phosphorescent dopants.

Two significant challenges in OLED technology are ensuring good solubility of the emitter for solution-based fabrication methods and mitigating "efficiency roll-off," the decrease in efficiency at high brightness levels. nih.gov Solution processing offers a cost-effective alternative to vacuum deposition for large-area OLEDs, but it requires emitter materials that are highly soluble in common organic solvents. Introducing alkyl or other bulky groups onto the ligand structure, such as the methyl group in this compound, can enhance solubility and prevent molecular aggregation, which often quenches emission. cnr.it

Efficiency roll-off is a complex issue attributed to factors like triplet-triplet annihilation and quenching by polarons. nih.govspringernature.com Strategies to reduce this effect include:

Molecular Design: Creating emitters with short excited-state lifetimes to reduce the concentration of triplet excitons.

Host Material Selection: Utilizing host materials with high triplet energy levels to confine excitons effectively on the dopant molecules.

Device Architecture: Designing device structures that broaden the charge recombination zone, thus lowering the exciton (B1674681) density and reducing annihilation events. frontiersin.org

Recent research into binuclear iridium(III) complexes has shown that such structures can lead to highly emissive materials suitable for solution-processed OLEDs, addressing both solubility and efficiency concerns. cnr.it

Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, this compound and related compounds are valuable as ancillary ligands in metal-organic complexes that act as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). mdpi.com These solar cells offer a low-cost alternative to traditional silicon-based cells. mdpi.commdpi.com

The photosensitizer, or dye, is the core component of a DSSC, responsible for absorbing sunlight and initiating the process of converting light into electrical energy. nih.gov The dye is adsorbed onto the surface of a wide band-gap semiconductor, typically titanium dioxide (TiO₂). nih.gov Upon absorbing a photon, the dye molecule enters an excited state and injects an electron into the conduction band of the semiconductor. mdpi.com

Ruthenium(II) complexes are among the most efficient and widely studied photosensitizers for DSSCs due to their intense charge-transfer absorption across the visible spectrum and their long excited-state lifetimes. nih.govnih.gov The ligands surrounding the central ruthenium atom are critical for tuning the dye's properties, including its absorption spectrum, redox potentials, and stability.

Designing ligands with specific electronic characteristics is crucial for optimizing DSSC performance. For instance, ligands with electron-donating power equivalent to 2-(2,4-difluorophenyl)pyridine are sought to ensure the resulting ruthenium complex has a suitable oxidation potential. mdpi.com This allows for efficient regeneration of the dye by the electrolyte after electron injection, which is a critical step for completing the photovoltaic cycle. mdpi.com The presence of the electron-donating methyl group in this compound helps to modulate these electronic properties, making it a strategic component in the design of next-generation photosensitizers for high-efficiency DSSCs.

Photocatalysis and Photoredox Reactions

Photocatalysis is a process where a light-absorbing substance, a photocatalyst, accelerates a chemical reaction. In recent years, significant attention has been directed towards the use of metal complexes in photoredox catalysis, where the catalyst facilitates single-electron transfer processes upon visible light irradiation.

Visible-Light Photoredox Catalysis Applications

Complexes incorporating derivatives of 2-(2,4-difluorophenyl)pyridine are recognized for their excellent photocatalytic capabilities in visible-light photoredox reactions. lookchem.com The core of this function lies in the metal-to-ligand charge transfer (MLCT) process. lookchem.com When the complex absorbs light, it enters an excited state, facilitating the transfer of an electron from the metal center to the ligands. lookchem.com This excited complex can then engage in single-electron transfer with a substrate, initiating a chemical transformation. lookchem.com Subsequently, the photocatalyst is regenerated by another reagent to complete the catalytic cycle. lookchem.com

Iridium(III) complexes, in particular, are workhorses in the field of photoredox catalysis. Their utility stems from their ability to form long-lived triplet excited states upon photoirradiation, enabling them to act as both one-electron oxidants and reductants. The specific ligands coordinated to the iridium center, such as this compound, play a crucial role in tuning the photophysical and redox properties of the resulting complex. These properties include the complex's absorption and emission wavelengths, excited-state lifetime, and redox potentials, which are critical for its catalytic efficiency.

While specific data for iridium complexes of this compound is not extensively detailed in readily available literature, the properties of closely related complexes provide valuable insights. For instance, the photophysical properties of iridium(III) complexes with similar fluorinated phenylpyridine ligands are well-documented. These complexes typically exhibit strong absorption in the UV-visible region and phosphorescence from a mixed charge-transfer excited state.

| Property | Typical Range for Related Iridium(III) Complexes | Significance in Photocatalysis |

| Absorption Maximum (λabs) | 350 - 450 nm | Efficient harvesting of visible light. |

| Emission Maximum (λem) | 450 - 600 nm | Indicates the energy of the excited state. |

| Excited-State Lifetime (τ) | Microseconds (µs) | A long lifetime allows for efficient interaction with substrates. |

| Quantum Yield (Φ) | Up to >90% | High efficiency of light emission, correlating with efficient excited state formation. |

These tunable properties make iridium complexes containing ligands like this compound highly sought after for a variety of organic transformations.

Investigation in Water Splitting for Hydrogen Generation

The generation of hydrogen from water through photocatalytic water splitting is a promising avenue for clean energy production. Arylpyridine-iridium complexes are among the materials being actively investigated for this purpose. lookchem.com In such systems, a photosensitizer, often an iridium complex, absorbs light and initiates a series of electron transfer events that ultimately lead to the reduction of protons to hydrogen gas.

Research on cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)pyridine has demonstrated their potential as photosensitizers for the reduction of water to hydrogen. rsc.org In one study, an iridium complex, Ir(dfppy)2(pidpyH), where dfppyH is 2-(2,4-difluorophenyl)pyridine, was used as a photosensitizer under specific experimental conditions. rsc.org The amount of evolved hydrogen and the turnover number (TON) for the photosensitizer were measured to be 512 μmol and 102, respectively, highlighting its photocatalytic activity. rsc.org While this study did not use the exact 4-methylpyridine (B42270) derivative, it underscores the suitability of this class of ligands for developing efficient photosensitizers for hydrogen evolution.

The general mechanism involves the excitation of the iridium complex by visible light, followed by reductive quenching by a sacrificial electron donor. The reduced iridium complex then transfers an electron to a co-catalyst, often a platinum species, which facilitates the reduction of protons from water to produce hydrogen gas. The efficiency of this process is highly dependent on the photophysical properties of the iridium complex, which are dictated by its ligand environment.

Other Emerging Applications in Photonic Materials and Sensors

The unique photophysical properties of complexes containing 2-(2,4-difluorophenyl)pyridine and its derivatives also make them attractive candidates for applications in photonic materials and sensors. Their strong luminescence, high quantum yields, and tunable emission colors are particularly relevant in the development of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). lookchem.com

For instance, iridium(III) complexes with the closely related ligand 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103) have been synthesized for use in LEECs and have shown photoluminescent quantum yields as high as 93%. lookchem.com The fluorine substituents on the phenyl ring are known to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which in turn influences the emission spectrum of the complex. lookchem.com

While specific applications of this compound in sensors are not yet widely reported, the fundamental principles of luminescence-based sensing suggest its potential. Changes in the local environment of a luminescent complex, such as the presence of certain analytes, can perturb its photophysical properties, leading to a detectable change in its emission. This mechanism forms the basis for a wide range of chemical sensors. Given the robust photophysics of iridium complexes with fluorinated phenylpyridine ligands, their exploration in the field of chemical sensing is a promising area for future research.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.